molecular formula C14H15O2P B161851 Bis(2-methoxyphenyl)phosphine CAS No. 10177-79-4

Bis(2-methoxyphenyl)phosphine

Cat. No. B161851
CAS RN: 10177-79-4
M. Wt: 246.24 g/mol
InChI Key: HFEAMIKDDWKNAG-UHFFFAOYSA-N
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Description

Bis(2-methoxyphenyl)phosphine, also known as Di-o-anisylphosphine, is a chemical compound with the empirical formula C14H15O2P . It has a molecular weight of 246.24 . It is commonly used as a reactant in various chemical reactions .


Chemical Reactions Analysis

Bis(2-methoxyphenyl)phosphine is used as a reactant in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Bis(2-methoxyphenyl)phosphine is a powder with a melting point of 86-90 °C . It is suitable for various types of coupling reactions .

Scientific Research Applications

Complexation with Lanthanum and Yttrium

Bis(2-methoxyphenyl)phosphine forms complexes with lanthanum and yttrium, yielding yellow crystalline solids. These complexes can be synthesized through reactions with certain lanthanide compounds and are characterized by their crystalline structure in the solid state (Aspinall, Moore, & Smith, 1993).

Synthesis of Methoxyphenyl Substituted Phosphines

Research has been conducted on methoxyphenyl-substituted bis(picolyl)phosphines and phosphine oxides. These compounds are synthesized by reacting corresponding dichlorophosphines with picolylTMS. They are characterized extensively using NMR spectroscopy and X-ray analysis (Hettstedt et al., 2016).

Applications in Stereoselective Synthesis

Bis(2-methoxymethyl pyrrolidine)phosphine, a related compound, has been used as a chiral auxiliary for the ortho- and diastereoselective lithiation of ferrocene. This methodology is significant for the synthesis of a new family of ferrocenyl diphosphines and OH-Taniaphos derivatives (Lotz et al., 2010).

Phosphorylation of Hydroxy Functions

Bis(allyloxy)(diisopropylamino)phosphine has been used as a phosphinylating agent for the effective phosphorylation of hydroxy functions. This compound is activated by tetrazole followed by an oxidation step (Bannwarth & Küng, 1989).

Formation of Arylalkylphosphines

Research has demonstrated the formation of bis[2-(4-methoxyphenyl)ethyl]phosphine and tris[2-(4-methoxyphenyl)ethyl]phosphine through the reaction of phosphine with 1-methoxy-4-vinylbenzene. These compounds represent a rare family of arylalkylphosphines (Malysheva et al., 2012).

Enantioselective Catalytic Hydrogenation

Enantiomerically pure bis(2-methoxyphenyl)phosphine derivatives have been used in the synthesis of diphosphines for application in the rhodium-catalyzed asymmetric hydrogenation of various olefins and ketones. These compounds show high enantioselectivity and efficiency (Maienza et al., 1999).

Safety And Hazards

Bis(2-methoxyphenyl)phosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

bis(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEAMIKDDWKNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1PC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470464
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyphenyl)phosphine

CAS RN

10177-79-4
Record name BIS(2-METHOXYPHENYL)PHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10177-79-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
JR Briggs, H Hagen, S Julka, JT Patton - Journal of Organometallic …, 2011 - Elsevier
New, improved phosphine ligands for palladium-catalyzed butadiene telomerization with methanol have been discovered. Using high throughput experimentation and an Electrospray …
Number of citations: 19 www.sciencedirect.com
A Mustafina, R Zairov, M Gruner, A Ibragimova… - Colloids and Surfaces B …, 2011 - Elsevier
The luminescent colloids have been synthesized through the layer-by-layer assembly of poly(sodium 4-styrenesulfonate) (PSS) and polyethyleneimine (PEI) onto the luminescent core. …
Number of citations: 35 www.sciencedirect.com
Y Mitsushige, BP Carrow, S Ito, K Nozaki - Chemical Science, 2016 - pubs.rsc.org
A new series of palladium catalysts ligated by a chelating bisphosphine monoxide bearing diarylphosphino groups (aryl-BPMO) exhibits markedly higher reactivity for ethylene/methyl …
Number of citations: 64 pubs.rsc.org
L Bettucci, C Bianchini, A Meli, W Oberhauser - Journal of Molecular …, 2008 - Elsevier
The first rhodium complexes with the anionic 2-(bis(2-methoxyphenyl)phosphino)benzenesulfonate (L) ligand have been synthesized and characterized. Selected complexes have …
Number of citations: 16 www.sciencedirect.com
SH Li, RC Pan, BH Ren, JW Yang… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary The introduction of carbonyl group with a high density in polyethylene backbone corresponds to polyketone materials, which features excellent mechanical …
Number of citations: 1 onlinelibrary.wiley.com
RR Zairov, DA Tatarinov, NA Shamsutdinova… - Russian Journal of …, 2014 - Springer
New di- and trimethoxyphenyl-substituted phosphorus-containing ligands, (Z)-[2-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylvinyl]bis(3,4-di- and 3,4,5-trimethoxyphenyl)phosphine …
Number of citations: 7 link.springer.com
CA Busacca, R Raju, N Grinberg… - The Journal of …, 2008 - ACS Publications
The reduction of tertiary phosphine oxides (TPOs) and sulfides with diisobutylaluminum hydride (DIBAL-H) has been studied in detail. An extensive solvent screen has revealed that …
Number of citations: 136 pubs.acs.org
RH Laitinen, V Heikkinen, M Haukka… - Journal of …, 2000 - Elsevier
A new aryldichlorophosphine, 2-thioanisyldichlorophosphine, and its anisyl analogue, 2-anisyldichlorophosphine, were prepared by using an organozinc halide reagent of 2-…
Number of citations: 24 www.sciencedirect.com
Y Zhang, Z Jian - Polymer, 2020 - Elsevier
A new family of [P,O] late transition metal catalysts, namely 2-phosphine-pyridine-N-oxide palladium complexes Pd1~Pd4 {[κ 2 (P,O)-2-Ar 2 P-6-R-(C 5 H 3 NO)]PdMeCl} (Pd1: Ar = Ph, …
Number of citations: 19 www.sciencedirect.com
BK Muñoz-Moreno, C Claver, A Ruiz, C Bianchini… - Dalton …, 2008 - pubs.rsc.org
The diphosphine 3,5-dideoxy-1,2-O-isopropylidene-3,5-bis(di(2-methoxyphenyl)phosphanyl)-α-D-xylofuranose (o-MeO-xylophos), which differs from the known 3,5-dideoxy-1,2-O-…
Number of citations: 5 pubs.rsc.org

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